molecular formula C24H37ClN4O3S2 B2561486 4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1327208-66-1

4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No. B2561486
M. Wt: 529.16
InChI Key: YOLUIQSYMUEBPD-UHFFFAOYSA-N
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Description

4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H37ClN4O3S2 and its molecular weight is 529.16. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Central Nervous System (CNS) Activity

Compounds with heterocyclic structures, particularly those containing nitrogen (N), sulfur (S), and oxygen (O) atoms, are frequently investigated for their CNS activity. These structures are pivotal in synthesizing compounds that could potentially treat CNS disorders due to their ability to interact with various biological targets. Saganuwan (2017) highlighted the significance of heterocycles in synthesizing novel CNS drugs, given their potential to exhibit a range of effects from depression to euphoria and convulsion, thus opening avenues for the synthesis of lead molecules for CNS activity (S. Saganuwan, 2017).

Antimicrobial Activity

The modification of existing structures, like isoniazid (INH), to include heterocyclic compounds has shown promising anti-tubercular activity. Asif (2014) explored the antimicrobial potential of derivatives containing pyridine and oxadiazole, indicating that such compounds could serve as a basis for designing new leads for anti-TB compounds (M. Asif, 2014).

Drug Development

The chemical complexity of heterocyclic compounds, including those with sulfamoyl groups, allows for the exploration of various drug activities. For instance, compounds with a pyridopyridazine structure have shown a range of biological activities, including antitumor, antibacterial, and analgesic effects (Anna Wojcicka and Anna Nowicka-Zuchowska, 2018). Additionally, hybrid catalysts have been highlighted for their importance in synthesizing complex structures like 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, demonstrating the ongoing innovation in drug synthesis methods (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).

properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O3S2.ClH/c1-16(2)13-28(14-17(3)4)33(30,31)20-9-7-19(8-10-20)23(29)26-24-25-21-11-12-27(18(5)6)15-22(21)32-24;/h7-10,16-18H,11-15H2,1-6H3,(H,25,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLUIQSYMUEBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

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